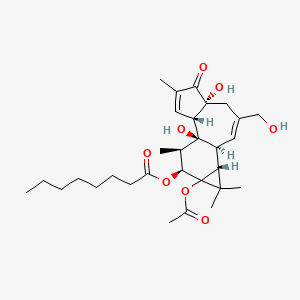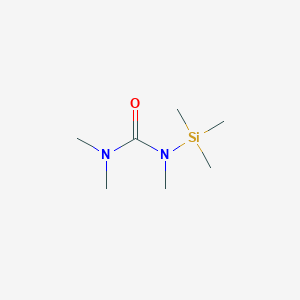![molecular formula C8H7N3 B14464429 1H-Pyrido[3,2-c][1,2]diazepine CAS No. 67434-45-1](/img/structure/B14464429.png)
1H-Pyrido[3,2-c][1,2]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[3,2-c][1,2]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound has garnered significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a valuable target for synthetic and therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrido[3,2-c][1,2]diazepine can be synthesized through various methods. One common approach involves the reaction of hydrazinoisocytosines with α,γ-diketoesters . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature, to ensure high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that can be scaled up for large-scale manufacturing. These methods may include one-pot synthesis techniques, which streamline the production process by combining multiple reaction steps into a single operation . This approach not only enhances efficiency but also reduces the overall production cost.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[3,2-c][1,2]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the conjugated ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce amine or alkyl-substituted compounds.
Scientific Research Applications
1H-Pyrido[3,2-c][1,2]diazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,2-c][1,2]diazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. For example, certain derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists of specific receptors.
Comparison with Similar Compounds
- Pyrrolo[1,2-a][1,3]diazepines
- Imidazo[1,2-a]pyrimidines
- Pyrido[1,2-a]pyrimidines
- Azepines
- Benzodiazepines
- Oxazepines
- Thiazepines
Properties
CAS No. |
67434-45-1 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1H-pyrido[3,2-c]diazepine |
InChI |
InChI=1S/C8H7N3/c1-4-8-7(9-5-1)3-2-6-10-11-8/h1-6,11H |
InChI Key |
VCJCULBSFIZKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=NN2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)


![N-[(2-Nitrophenyl)sulfanyl]benzenesulfonamide](/img/structure/B14464384.png)



![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)



